1-(3-Methoxyphenyl)pentan-2-one
Description
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)pentan-2-one |
InChI |
InChI=1S/C12H16O2/c1-3-5-11(13)8-10-6-4-7-12(9-10)14-2/h4,6-7,9H,3,5,8H2,1-2H3 |
InChI Key |
OAVZSMNDOOXXIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
1-(3-Methoxyphenyl)pentan-2-one serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of analgesics such as tapentadol. The compound is synthesized through a series of reactions including Grignard reactions and condensation processes, which yield high purity and yield under environmentally friendly conditions . The stereospecific synthesis of related compounds demonstrates its utility in creating active pharmaceutical ingredients (APIs) with significant analgesic properties .
1.2 Anticancer Research
Recent studies have investigated the anticancer properties of derivatives related to this compound. For instance, chalcone derivatives containing this compound have shown promising results against human lung and colon cancer cells. These studies utilize various assays to evaluate cell viability and apoptosis, indicating that modifications of this compound could lead to effective anticancer agents .
Chemical Research Applications
2.1 Organic Synthesis
In organic chemistry, this compound is utilized in the synthesis of various complex molecules. Its structure allows for diverse functionalization, making it a versatile building block in synthetic organic chemistry. The compound can undergo transformations such as Mannich reactions, which are pivotal in forming nitrogen-containing compounds .
2.2 Material Science
The compound's unique properties have prompted exploration into its applications in material science, particularly in the development of new polymers or as a precursor for novel materials with specific electronic or optical properties.
Table 1: Synthesis Methods for this compound
Case Study: Anticancer Activity of Chalcone Derivatives
A study focused on the synthesis of a chalcone derivative containing this compound was conducted to evaluate its anticancer activity against various cancer cell lines (A549, HCT116). The results indicated that the compound exhibited significant cytotoxic effects, especially when combined with conventional chemotherapy agents like 5-fluorouracil (5-FU), enhancing its potential therapeutic efficacy .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among analogs lie in the substituent groups, their positions, and the ketone’s location. Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations :
- Substituent Position : The meta-methoxy group in this compound directs electrophilic substitution to the para position, whereas para-substituted analogs (e.g., 4-isopropoxyphenyl) exhibit distinct electronic effects .
- Electron Effects : Methoxy groups enhance aromatic ring electron density, contrasting with sulfonyl groups (), which deactivate the ring via electron withdrawal .
Physical and Chemical Properties
Table 2: Physicochemical Comparison
*Note: Detailed thermal data are scarce; trends inferred from substituent effects.
Key Observations :
- Solubility : Pyridinyl derivatives () exhibit higher water solubility due to nitrogen’s hydrogen-bonding capacity, whereas isopropoxy-substituted compounds () are more lipophilic .
- Reactivity : The sulfonyl group in facilitates nucleophilic substitution, while methoxy groups promote electrophilic aromatic substitution .
Spectroscopic and Analytical Data
Table 3: NMR Chemical Shifts (Selected Examples)
Key Observations :
Preparation Methods
Grignard Reaction-Based Synthesis
One of the principal methods for preparing this compound involves a Grignard reaction between 3-bromoanisole and a suitable ketone intermediate.
Key Reaction:
The Grignard reagent is generated by reacting 3-bromoanisole with magnesium in the presence of a catalytic amount of iodine and an ether solvent. This reagent then reacts with a ketone compound such as (S)-1-(dimethylamino)-2-methylpentan-3-one to yield the target compound or its immediate precursor.Solvents:
Common solvents include ethers like tetrahydrofuran (THF), diethyl ether, diisopropyl ether; hydrocarbons such as toluene, xylene, n-hexane; halogenated solvents like methylene chloride; and esters such as ethyl acetate. THF is often preferred for its ability to stabilize the Grignard reagent and facilitate the reaction.Temperature Conditions:
The reaction is typically carried out at mild temperatures ranging from 20°C to 80°C, with an optimal range of 20°C to 35°C to maintain stereospecificity and high optical purity.Stereospecificity:
The Grignard reaction is highly stereospecific, preserving the optical purity of the starting ketone. The optical purity of the product depends directly on that of the starting material, which can be prepared via stereoselective Mannich reactions.One-Pot Process:
The Grignard formation and subsequent condensation with the ketone can be conducted successively in one pot, enhancing efficiency and reducing purification steps.
Stereoselective Mannich Reaction for Starting Material Preparation
- The precursor ketone, (S)-1-(dimethylamino)-2-methylpentan-3-one, is synthesized via a stereoselective Mannich reaction involving 3-pentanone, formaldehyde, and dimethylamine hydrochloride.
- This reaction employs L-proline as a chiral catalyst and n-butanol as the solvent, ensuring high enantioselectivity.
Activation and Further Transformations
- After the Grignard reaction, the hydroxyl group of the intermediate can be activated by conversion into a better leaving group such as methane sulfonate or para-toluenesulfonate esters.
- This activation facilitates subsequent transformations, including reductive deoxygenation and demethylation, leading to derivatives useful for pharmaceutical applications.
Resolution and Purification
- Resolution of racemic mixtures can be achieved by treatment with chiral acids like (2R,3R)-dibenzoyltartaric acid monohydrate, followed by base treatment to isolate optically pure compounds.
- This step is critical to obtain the desired stereochemistry for biological activity.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Notes |
|---|---|---|---|---|
| Mannich Reaction | 3-Pentanone, formaldehyde, dimethylamine HCl, L-proline | n-Butanol | Ambient | Stereoselective formation of (S)-1-(dimethylamino)-2-methylpentan-3-one |
| Grignard Reagent Formation | 3-Bromoanisole, Mg, catalytic iodine | THF, diethyl ether, toluene | 20–35 | Formation of aryl magnesium bromide reagent |
| Grignard Reaction with Ketone | (S)-1-(dimethylamino)-2-methylpentan-3-one | THF (preferred) | 20–80 (opt. 20–35) | Highly stereospecific; one-pot possible |
| Hydroxyl Activation | Methanesulfonic acid or para-toluenesulfonic acid | THF, cyclohexane, toluene | Ambient | Converts -OH to better leaving group for further reactions |
| Resolution | (2R,3R)-dibenzoyltartaric acid monohydrate | 2-Butanone | Ambient | For obtaining optically pure intermediates |
Detailed Research Findings
- The Grignard reaction step is crucial for introducing the 3-methoxyphenyl group with retention of stereochemistry, as confirmed by optical purity analysis in patent disclosures.
- Use of THF as solvent is preferred due to its ability to stabilize the Grignard reagent and maintain reaction efficiency.
- The stereoselective Mannich reaction for the ketone precursor is well-established, employing L-proline as an organocatalyst to achieve high enantiomeric excess.
- Activation of the hydroxyl group by sulfonate formation enables downstream transformations such as reductive deoxygenation, which are essential for synthesizing related pharmacologically active compounds.
- Purification and resolution steps are necessary to isolate the desired stereoisomer, which is critical for biological activity and regulatory compliance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)pentan-2-one, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-methoxyphenyl derivatives and pentan-2-one precursors. Key steps include:
- Catalytic Lewis acids (e.g., AlCl₃) to activate the ketone for electrophilic substitution .
- Temperature control (0–5°C) to minimize side reactions like over-acylation .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields >70% are achievable with stoichiometric optimization .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm regiochemistry. For example, the methoxy group (-OCH₃) resonates at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C), while the ketone carbonyl appears at δ ~208 ppm (¹³C) .
- IR : Key peaks include C=O stretch at ~1710 cm⁻¹ and aromatic C-O-C at ~1246 cm⁻¹ .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond angles and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound, and how are stereochemical outcomes validated?
- Methodological Answer :
- Chiral chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol eluents separates enantiomers .
- Absolute configuration is confirmed via circular dichroism (CD) spectroscopy or X-ray anomalous dispersion .
- Computational modeling (DFT) predicts optical rotation values for comparison with experimental data .
Q. How do hydrogen-bonding patterns in this compound crystals influence its stability and reactivity?
- Methodological Answer :
- Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed via C-H···O interactions between methoxy and ketone groups .
- Thermal stability is assessed via DSC/TGA, correlating melting points (e.g., 85–90°C) with intermolecular bond strength .
Q. What contradictions exist in reported biological activities of structurally similar methoxyphenyl ketones, and how can they be addressed experimentally?
- Methodological Answer :
- Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL) may arise from assay conditions (e.g., bacterial strain variability). Standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) studies are recommended .
- SAR Focus : Compare this compound with analogs (e.g., 4-methoxy derivatives) to isolate electronic vs. steric effects .
Q. How can computational modeling predict the metabolic pathways of this compound in enzymatic systems?
- Methodological Answer :
- In silico tools : Use AutoDock Vina to model ligand-enzyme binding (e.g., cytochrome P450 3A4) .
- Metabolite prediction : Software like GLORY identifies potential oxidation sites (e.g., benzylic C-H to alcohol derivatives) .
- Experimental validation via LC-MS/MS confirms predicted metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
